Cas no 1805076-14-5 (Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate)

Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate
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- インチ: 1S/C10H6F6INO3/c1-2-20-8(19)6-4(9(11,12)13)3-5(17)18-7(6)21-10(14,15)16/h3H,2H2,1H3
- InChIKey: KHQAHLNRNCISNV-UHFFFAOYSA-N
- SMILES: IC1=CC(C(F)(F)F)=C(C(=O)OCC)C(=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 10
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 375
- XLogP3: 4.2
- トポロジー分子極性表面積: 48.4
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029086850-1g |
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate |
1805076-14-5 | 97% | 1g |
$1,460.20 | 2022-04-01 |
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate 関連文献
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylateに関する追加情報
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805076-14-5): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805076-14-5) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications as an intermediate in the synthesis of various bioactive molecules. This compound, characterized by its intricate structure featuring multiple fluorinated and iodinated substituents, plays a crucial role in the development of novel therapeutic agents targeting a wide range of diseases.
The molecular structure of Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate consists of a pyridine core substituted with an iodine atom at the 6-position, a trifluoromethoxy group at the 2-position, and a trifluoromethyl group at the 4-position, with a carboxylate ester group at the 3-position. This unique arrangement of functional groups makes it an exceptionally valuable building block for medicinal chemists seeking to design molecules with enhanced metabolic stability, improved binding affinity, and reduced toxicity.
In recent years, the demand for fluorinated pyridines in pharmaceutical research has surged due to their ability to modulate pharmacokinetic properties and enhance drug efficacy. The presence of multiple fluorine atoms in Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate contributes to its lipophilicity and metabolic resistance, making it an ideal candidate for synthesizing drugs that require prolonged circulation times or resistance to enzymatic degradation.
One of the most compelling applications of this compound is in the synthesis of kinase inhibitors, which are widely used in the treatment of cancer and inflammatory diseases. The iodine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, allowing chemists to attach diverse pharmacophores while maintaining the integrity of the pyridine scaffold. This flexibility has enabled the development of several lead compounds that have advanced into clinical trials.
Recent studies have also highlighted the utility of Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate in the synthesis of antiviral agents. The trifluoromethoxy group, in particular, has been shown to enhance binding interactions with viral proteases and polymerases, leading to more potent inhibition of viral replication. Researchers have leveraged this compound to design molecules that target RNA viruses, including those responsible for emerging infectious diseases.
The trifluoromethyl group at the 4-position of the pyridine ring is another critical feature that contributes to the pharmacological properties of derived compounds. This substituent is known to increase binding affinity by stabilizing transition states and reducing solvation effects. In addition, it can influence metabolic pathways by resisting oxidation or hydrolysis, thereby extending drug half-lives.
The carboxylate ester group at the 3-position provides another point of modification for medicinal chemists. It can be readily converted into other functional groups such as amides or carboxylic acids through hydrolysis or transesterification reactions, expanding its utility in drug design. This versatility makes Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate a cornerstone intermediate in synthetic organic chemistry.
In conclusion, Ethyl 6-iodo-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-carboxylate (CAS No. 1805076-14-5) represents a remarkable example of how structural complexity can be leveraged to develop innovative therapeutic agents. Its unique combination of fluorinated and iodinated substituents offers unparalleled opportunities for molecular diversification and optimization. As pharmaceutical research continues to evolve, this compound is poised to remain at the forefront of drug discovery efforts, driving advancements across multiple therapeutic areas.
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